2-[(3-Chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine
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Overview
Description
2-[(3-Chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound featuring a tetrahydropyrimidine ring substituted with a 3-chlorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzyl chloride and thiourea.
Formation of Intermediate: The 3-chlorobenzyl chloride reacts with thiourea to form 3-chlorobenzylthiourea.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium ethoxide to form the desired tetrahydropyrimidine ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the tetrahydropyrimidine ring, potentially leading to dechlorination or ring saturation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or fully saturated tetrahydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology and Medicine:
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties.
Pharmaceuticals: It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-[(3-Chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The chlorophenyl group can enhance binding affinity to biological targets.
Catalytic Activity: As a ligand, it can stabilize transition metal complexes, facilitating various catalytic processes.
Comparison with Similar Compounds
2-[(3-Chlorophenyl)methylsulfanyl]-1,4-dihydropyrimidine: Lacks the full saturation of the tetrahydropyrimidine ring.
2-[(3-Chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydro-2H-pyrimidine: A structural isomer with different positioning of substituents.
Uniqueness:
Structural Features: The presence of both the chlorophenyl and methylsulfanyl groups on the tetrahydropyrimidine ring makes it unique compared to other similar compounds.
Reactivity: The combination of these functional groups allows for a diverse range of chemical reactions, enhancing its utility in various applications.
This comprehensive overview highlights the significance of 2-[(3-Chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1,3-4,7H,2,5-6,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDIOBMPJAFWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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